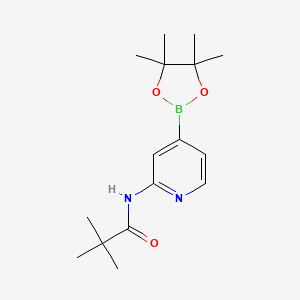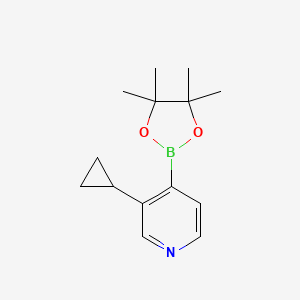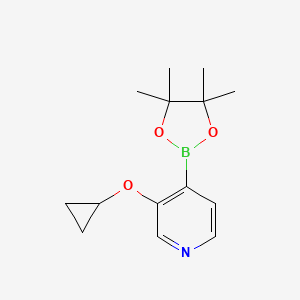
3-Aminopyridine-4-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopyridine-4-boronic acid (3AP4BA) is a small molecule that has been used in a variety of scientific research applications, ranging from drug development to biochemical and physiological studies. It is a versatile compound that can be used in a variety of ways, due to its relatively low toxicity and ability to interact with other molecules. 3AP4BA is a highly polar compound that is used as an intermediate in the synthesis of various other compounds, as well as a reagent in many laboratory experiments. It is also used as a catalyst in organic synthesis, and as a stabilizer for certain biological systems.
Applications De Recherche Scientifique
3-Aminopyridine-4-boronic acid has been widely used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst for a variety of reactions, and as a stabilizer for certain biological systems. It has also been used in drug development, as it can be used to synthesize a variety of compounds that have potential therapeutic applications. Additionally, 3-Aminopyridine-4-boronic acid has been used in biochemical and physiological studies, as it can be used to study the interactions between different molecules and the effects of certain compounds on the human body.
Mécanisme D'action
The mechanism of action of 3-Aminopyridine-4-boronic acid is not well understood. However, it is believed to act as an intermediate in the synthesis of other compounds, as well as a catalyst for certain reactions. Additionally, it is believed to interact with other molecules in a variety of ways, and to be involved in the stabilization of certain biological systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Aminopyridine-4-boronic acid are not well understood. However, it is believed to be relatively non-toxic, and has been used in a variety of scientific research applications without causing any adverse effects. Additionally, it has been used to study the interactions between different molecules, as well as to stabilize certain biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Aminopyridine-4-boronic acid in lab experiments include its relatively low toxicity, its ability to interact with other molecules, and its ability to act as a reagent, catalyst, and stabilizer. Additionally, it is relatively easy to synthesize and is widely available. The main limitation of using 3-Aminopyridine-4-boronic acid in lab experiments is that its mechanism of action is not well understood, and its effects on biochemical and physiological systems are not yet fully understood.
Orientations Futures
There are a variety of future directions that could be taken in regards to 3-Aminopyridine-4-boronic acid. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research could be conducted into its use as a catalyst in organic synthesis, as well as its potential uses as a stabilizer for certain biological systems. Other potential future directions include the development of new synthetic methods for producing 3-Aminopyridine-4-boronic acid, as well as the development of new ways to use it in scientific research applications.
Méthodes De Synthèse
3-Aminopyridine-4-boronic acid is synthesized by combining 3-aminopyridine with 4-boronic acid in aqueous solution. The reaction is typically conducted at room temperature, and the resulting product is a white solid that is soluble in water. The reaction is relatively straightforward, and can be conducted in a variety of ways. The most common method is to use aqueous sodium hydroxide as a catalyst, although other methods such as using a strong acid or base can also be used.
Propriétés
IUPAC Name |
(3-aminopyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJVMVCWCYSIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopyridine-4-boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5,6'-Dimethyl-[2,2']bipyridinyl; 97%](/img/structure/B6337728.png)






